N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-23-15(10-14(22-23)11-2-4-12(18)5-3-11)16(24)21-13-6-8-17(19,20)9-7-13/h2-5,10,13H,6-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVWIDBCPNFZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates such as 4,4-difluorocyclohexanamine and 4-fluorobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and amidation, to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant pharmacological properties, making it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, making it a potential lead in cancer therapy. Its structure allows for interaction with targets involved in tumor growth and proliferation .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated, showing promise in treating conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
In addition to medicinal uses, this compound has potential applications in agriculture:
- Pesticidal Activity : Compounds with similar structures have been shown to possess fungicidal properties. This suggests that this compound may be effective against certain plant pathogens .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds exhibited selective cytotoxicity against breast cancer cell lines. The research highlighted the importance of structural modifications, including the introduction of fluorinated groups, which enhanced the potency of the compounds .
Case Study 2: Agricultural Efficacy
Research conducted on similar pyrazole derivatives indicated their effectiveness as fungicides in agricultural settings. Field trials showed significant reductions in fungal infections on crops treated with these compounds, suggesting their viability as alternatives to traditional pesticides .
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobiphenyl: Similar in structure but lacks the pyrazole carboxamide moiety.
4,4’-Difluorodiphenylmethane: Contains a difluorodiphenyl group but differs in the overall structure.
4,4’-Difluorobenzhydrol: Features a difluorobenzhydryl group but lacks the cyclohexyl and pyrazole components .
Uniqueness
N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of difluorocyclohexyl, fluorophenyl, and pyrazole carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class of chemicals, known for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and potential applications, referencing various studies and findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a difluorocyclohexyl group and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 284.30 g/mol. The presence of fluorine atoms is significant as they can enhance the biological activity and pharmacokinetic properties of the compound.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The compound has been evaluated for its ability to inhibit the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. High-affinity interactions with MDM2 were reported, suggesting potential use in cancer therapies .
Antifungal Activity
The compound has been linked to antifungal activity through its structural analogs that inhibit succinate dehydrogenase (SDHI) in fungal pathogens. This mechanism disrupts mitochondrial respiration in fungi, leading to cell death. Several pyrazole-based fungicides have been registered that utilize this mechanism effectively against crop diseases like Zymoseptoria tritici .
Synthesis and Optimization
The synthesis of this compound has been optimized through various chemical pathways involving the reaction of difluoroacetic acid derivatives with hydrazines to form the pyrazole core. Subsequent functionalization allows for the introduction of cyclohexyl and fluorophenyl groups .
Pharmacological Studies
In pharmacological evaluations, compounds structurally related to this compound have demonstrated significant potency against multiple cancer cell lines and inflammatory models. For instance, a study highlighted that certain pyrazole derivatives exhibited IC50 values in the nanomolar range against specific cancer types .
Data Tables
| Activity | Mechanism | Related Compounds | IC50 Values |
|---|---|---|---|
| Anticancer | MDM2 Inhibition | Celecoxib, Rimonabant | < 10 nM |
| Anti-inflammatory | COX Inhibition | Phenylbutazone | < 100 nM |
| Antifungal | SDHI | Fluxapyroxad, Isopyrazam | < 50 µg/mL |
Q & A
Basic Research Questions
Q. How can the synthesis of N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst (e.g., Pd/C for coupling reactions). Use column chromatography with gradient elution (hexane:ethyl acetate) for purification. Monitor intermediates via TLC and characterize final products using NMR and HRMS .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···S, C–H···F) to confirm stereochemistry .
- NMR : Assign peaks using , , and NMR to verify substituent positions .
- FT-IR : Confirm carbonyl (C=O, ~1670 cm) and amide (N–H, ~3300 cm) functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., celecoxib) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
Dock into target proteins (e.g., EGFR kinase PDB: 1M17) using AutoDock Vina.
Analyze binding affinity (ΔG), hydrogen bonds, and hydrophobic interactions. Compare with co-crystallized ligands to validate docking poses .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability (%F) and metabolic stability using liver microsomes.
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- Toxicology studies : Evaluate organ toxicity in rodent models to rule off-target effects .
Q. How do fluorinated substituents influence the compound’s pharmacokinetics and target selectivity?
- Methodological Answer :
- Lipophilicity : Measure logP to assess membrane permeability (fluorine increases logP by ~0.25).
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life.
- Target engagement : Use radiolabeled () analogs for PET imaging to quantify receptor occupancy .
Q. What computational methods improve SAR analysis for pyrazole-carboxamide derivatives?
- Methodological Answer :
- QSAR modeling : Train models with descriptors (e.g., topological polar surface area, H-bond donors) using Random Forest or SVM.
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., cyclohexyl vs. phenyl groups) .
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in synthetic and biological assays?
- Methodological Answer :
- Synthetic protocols : Publish detailed procedures with exact molar ratios, reaction times, and purification steps.
- Biological assays : Adhere to FAIR data principles; share raw data (e.g., IC values) in public repositories like ChEMBL.
- Collaborative validation : Cross-validate results with independent labs using blinded samples .
Structural and Functional Comparisons
Q. How does the 4,4-difluorocyclohexyl group enhance bioactivity compared to other cycloalkyl substituents?
- Methodological Answer :
- Conformational analysis : Use DFT calculations to compare chair vs. boat conformations and steric effects.
- Biological testing : Synthesize analogs (e.g., 4-methylcyclohexyl) and compare IC values in target assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
